molecular formula C16H14O2 B7798932 4-[(E)-2-phenylethenyl]phenyl acetate

4-[(E)-2-phenylethenyl]phenyl acetate

Cat. No.: B7798932
M. Wt: 238.28 g/mol
InChI Key: SEMXFQLBQPCKNI-BQYQJAHWSA-N
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Description

4-[(E)-2-phenylethenyl]phenyl acetate is an organic compound belonging to the stilbene family, characterized by the presence of a trans double bond between two phenyl groups. The compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-[(E)-2-phenylethenyl]phenyl acetate can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The acetoxy group can be introduced through acetylation of the hydroxyl group on the phenyl ring using acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions followed by acetylation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like dichloromethane.

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-2-phenylethenyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stilbene quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydrostilbene.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Stilbene quinones.

    Reduction: Dihydrostilbene derivatives.

    Substitution: Halogenated stilbenes.

Scientific Research Applications

4-[(E)-2-phenylethenyl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Investigated for its potential anti-cancer properties and its role in inhibiting certain enzymes.

    Industry: Used in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-2-phenylethenyl]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    Stilbene: The parent compound of 4-[(E)-2-phenylethenyl]phenyl acetate, lacking the acetoxy group.

    Resveratrol: A naturally occurring stilbene with hydroxyl groups, known for its antioxidant properties.

    4-Hydroxystilbene: Similar to this compound but with a hydroxyl group instead of an acetoxy group.

Uniqueness: this compound is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity compared to other stilbenes

Properties

IUPAC Name

[4-[(E)-2-phenylethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-13(17)18-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMXFQLBQPCKNI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 4-neck 1 L flask fitted with nechanical agitation, condenser, addition funnel, nitrogen bubbler, and temperature controller was added, in order, THF (450 g), triethylamine (I2.2 g, 0.12 mol), and 4-hydroxy stilbene (19.6 g, 0.10 mol). To this solution at room temperature was slowed added with stirring, via addition funnel, acetic anhdyride (12.3 g, 0.12 mol). When the addition of acetic anhydride was complete, the reaction solution was heated to 60° C. and held at this temperature with stirring for 2 hours. The reaction was cooled to room temperature then THF was removed in vacuo. The resulting residue was diluted with methylene chloride (500 mL) then extracted with 0.1 N HCl (1 ×500 mL), 30% saturated NaHCO3 (1 ×500 mL) and saturated NaCl (1 ×500 mL). The organic layer was dried over anhydrous sodium sulfate then filtered and concentrated in vacuo to give the 4-acetoxy stilbene as a light tan needle-like crystalline powder (22.7 g, 95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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